4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
The synthesis of 4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluorine atom can be introduced using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSi).
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis units and controlled reaction conditions .
Chemical Reactions Analysis
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonamide to an amine.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes involved in folic acid synthesis, such as dihydropteroate synthase, leading to the disruption of bacterial cell growth . The fluorine atom enhances the compound’s ability to interact with biological targets, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other sulfonamides like sulfamethazine and sulfadiazine. Compared to these, 4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has unique structural features, such as the presence of a fluorine atom and a tetrahydroquinoline core, which may enhance its biological activity and specificity . These structural differences can lead to variations in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-11-3-4-14-5-8-16(12-18(14)22)21-26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13,21H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBOVDDKOYSOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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